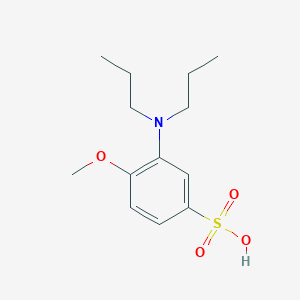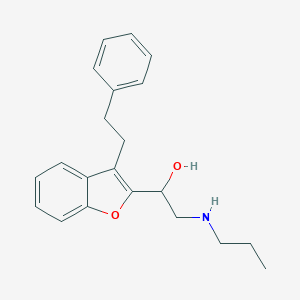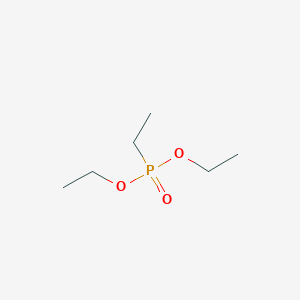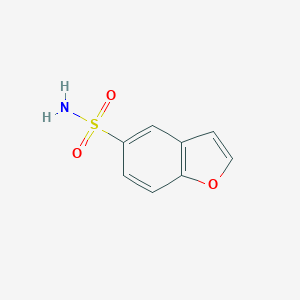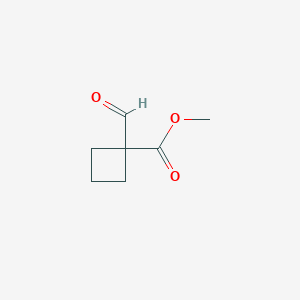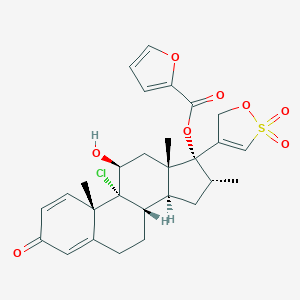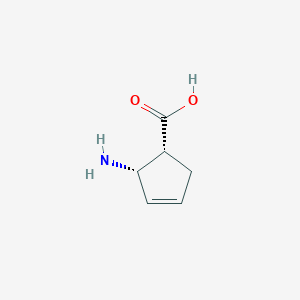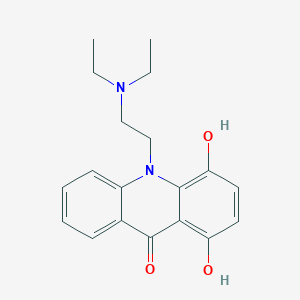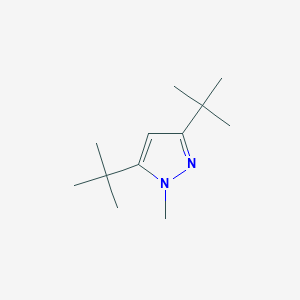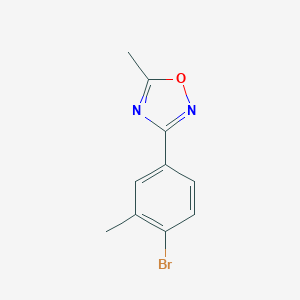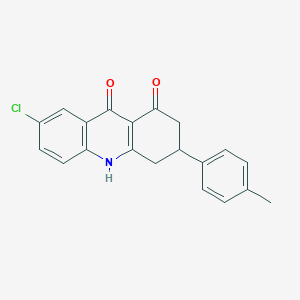
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione, also known as CMA, is a heterocyclic compound with potential applications in scientific research. It belongs to the class of acridinedione derivatives and has been found to exhibit interesting biological properties.
Mechanism Of Action
The mechanism of action of 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. This leads to the disruption of cellular processes and ultimately, cell death. 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has also been found to induce the production of reactive oxygen species, which can contribute to its cytotoxic effects.
Biochemical And Physiological Effects
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been shown to exhibit cytotoxic effects on a range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been found to be toxic to normal cells at high concentrations, which limits its use in certain applications.
Advantages And Limitations For Lab Experiments
One advantage of using 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione in lab experiments is its ability to selectively target cancer cells, making it a potential candidate for cancer therapy. It is also relatively easy to synthesize and has been shown to exhibit good stability under a range of conditions. However, 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been found to be toxic to normal cells at high concentrations, which limits its use in certain applications.
Future Directions
There are several future directions for the research and development of 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione. One potential area of investigation is the development of new derivatives with improved selectivity and lower toxicity. Another area of interest is the optimization of the synthesis method to improve yields and reduce costs. 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione could also be investigated for its potential use in combination with other drugs for cancer therapy. Finally, further research is needed to fully understand the mechanism of action of 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione and its potential applications in scientific research.
Synthesis Methods
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione can be synthesized through a multi-step process involving the condensation of 4-methylbenzaldehyde with 2-chloroacetyl chloride, followed by cyclization with ammonium acetate. The resulting product is then subjected to further reactions to yield the final compound. The synthesis method has been optimized to produce high yields and purity of 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione.
Scientific Research Applications
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been investigated for its potential use as a fluorescent probe for the detection of DNA and RNA. It has also been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis. In addition, 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been found to exhibit antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
properties
CAS RN |
144155-05-5 |
|---|---|
Product Name |
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione |
Molecular Formula |
C20H16ClNO2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
7-chloro-3-(4-methylphenyl)-2,3,4,10-tetrahydroacridine-1,9-dione |
InChI |
InChI=1S/C20H16ClNO2/c1-11-2-4-12(5-3-11)13-8-17-19(18(23)9-13)20(24)15-10-14(21)6-7-16(15)22-17/h2-7,10,13H,8-9H2,1H3,(H,22,24) |
InChI Key |
QXFLSUBIMJDWAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
synonyms |
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



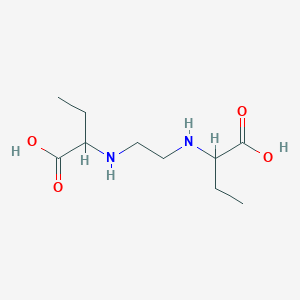
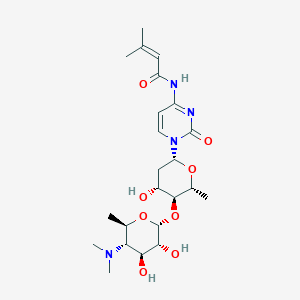
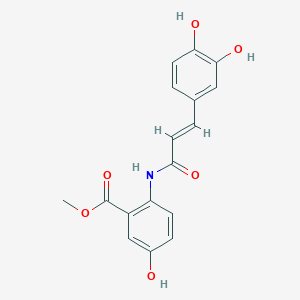
![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)
